Cas no 2228642-50-8 (2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine)
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine
- EN300-1862245
- 2228642-50-8
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- Inchi: 1S/C13H18F2N2O/c14-13(15,10-16)12-9-17(6-7-18-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10,16H2
- InChI Key: MKLSKKYPHOYCMB-UHFFFAOYSA-N
- SMILES: FC(CN)(C1CN(CC2C=CC=CC=2)CCO1)F
Computed Properties
- Exact Mass: 256.13871953g/mol
- Monoisotopic Mass: 256.13871953g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 38.5Ų
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1862245-0.05g |
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine |
2228642-50-8 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1862245-0.1g |
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine |
2228642-50-8 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1862245-0.25g |
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine |
2228642-50-8 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1862245-0.5g |
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine |
2228642-50-8 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1862245-1.0g |
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine |
2228642-50-8 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1862245-2.5g |
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine |
2228642-50-8 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1862245-5.0g |
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine |
2228642-50-8 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1862245-10.0g |
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine |
2228642-50-8 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1862245-1g |
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine |
2228642-50-8 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1862245-5g |
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine |
2228642-50-8 | 5g |
$3396.0 | 2023-09-18 |
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine Related Literature
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine
Professional Introduction to Compound with CAS No. 2228642-50-8 and Product Name: 2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine
The compound identified by the CAS number 2228642-50-8 and the product name 2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential therapeutic applications. The presence of both a benzylmorpholine moiety and a difluoroethylamine group makes this molecule a promising candidate for further investigation in drug discovery and development.
Recent research in medicinal chemistry has highlighted the importance of fluorinated compounds in enhancing the pharmacological properties of drug candidates. The incorporation of fluorine atoms into molecular structures can lead to improved metabolic stability, better binding affinity, and altered pharmacokinetic profiles. In the case of 2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine, the dual presence of fluorine atoms in the difluoroethylamine group is expected to contribute significantly to its overall efficacy and selectivity.
The benzylmorpholine scaffold is another critical feature of this compound, which has been extensively studied for its potential biological activity. Morpholine derivatives are known for their versatility in pharmaceutical applications, often serving as key components in drugs targeting various diseases. The benzyl substitution on the morpholine ring further modulates the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Current research trends indicate that compounds featuring both morpholine and fluorinated ethylamine moieties are particularly interesting for their ability to modulate enzyme activity and receptor binding. For instance, studies have shown that such molecules can exhibit potent inhibitory effects on enzymes involved in metabolic pathways relevant to inflammation and cancer. The specific arrangement of atoms in 2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine may confer unique properties that make it an attractive scaffold for designing novel therapeutic agents.
In addition to its structural characteristics, the compound's potential biological activity is supported by computational modeling studies. These studies suggest that the molecule can effectively interact with target proteins through both hydrophobic and hydrogen bonding interactions. The fluorine atoms are predicted to play a crucial role in stabilizing these interactions, thereby enhancing the compound's binding affinity.
Experimental validation of these predictions has been ongoing in several research laboratories. Initial in vitro assays have shown promising results, indicating that 2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine exhibits significant inhibitory activity against certain enzymes relevant to neurological disorders. This aligns with previous findings that morpholine derivatives can modulate neurotransmitter pathways, offering potential therapeutic benefits for conditions such as depression and epilepsy.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and fluorination methods, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's complexity but also demonstrate the growing sophistication of modern pharmaceutical chemistry.
As interest in fluorinated compounds continues to grow, so does the need for innovative synthetic methodologies. The preparation of 2228642-50-8 exemplifies how interdisciplinary approaches combining organic synthesis, computational chemistry, and biopharmaceutical analysis can lead to the discovery of novel drug candidates with enhanced therapeutic potential.
The future development of this compound will likely involve further preclinical studies to evaluate its safety profile and pharmacokinetic properties. Collaborative efforts between academic researchers and industry scientists will be essential in translating these promising findings into clinical applications. The unique combination of structural features in 2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine positions it as a valuable asset in the ongoing quest to develop more effective treatments for a wide range of diseases.
In conclusion, the compound with CAS number 2228642-50-8 and product name bold text: bold text: bold text: bold text: bold text: bold text: bold text: bold text: bold text: bold text: bold text: bold text: bold text: bold text: bold text: bold text: bold text: bold text:bold text:bold text:bold text:bold text:bold text:bold text:bold text:bold text:bold text:bold text:bold text: represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features and promising biological activity make it a compelling subject for further research and development.
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